molecular formula C12H13F3O B1297101 1-(4-Butylphenyl)-2,2,2-trifluoroethanone CAS No. 40739-44-4

1-(4-Butylphenyl)-2,2,2-trifluoroethanone

Cat. No. B1297101
CAS RN: 40739-44-4
M. Wt: 230.23 g/mol
InChI Key: XIVOMWSWGCFRNB-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2,2,2-trifluoroethanone, also known as 4-butylphenyl trifluoroethanone, is a chemical compound that is used in various scientific research applications. It is a colorless liquid with a sweet smell and a low boiling point. It is highly soluble in water and is used as a solvent in many organic reactions. It has been extensively studied in the fields of organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Chemoenzymatic Synthesis

1-(4-Butylphenyl)-2,2,2-trifluoroethanone and its derivatives have been used in chemoenzymatic synthesis, particularly in the study of bioreduction using stereocomplementary alcohol dehydrogenases (ADHs). This research has implications for developing stereoselective routes towards pharmaceuticals like Odanacatib, an orally bioavailable inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Process Research in Drug Synthesis

The compound has been involved in process research for the synthesis of drugs like Zifrosilone, a cholinesterase inhibitor studied for treating Alzheimer’s disease. The research focuses on the transformation of phenyltrimethylsilane to Zifrosilone using Friedel–Crafts acylation (Wolf, 2008).

Antibacterial and Antifungal Activity

Compounds derived from 1-(4-Butylphenyl)-2,2,2-trifluoroethanone have been synthesized and tested for their antibacterial and antifungal properties. This includes compounds like 1-{5-chloro-2[(4-substituted-1, 3-thiazol-2-yl) amino] phenyl}-2,2,2-trifluroethanone derivatives, which showed significant antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).

Spectral Properties and Chemical Reactivity

Studies have compared trifluoroacetyl distyryl derivatives with monostyryl derivatives, observing differences in spectral properties and sensitivity to amines. This research is significant in understanding the impact of structural extension of the chromophore system (Mohr & Grummt, 2006).

properties

IUPAC Name

1-(4-butylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVOMWSWGCFRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344207
Record name 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butylphenyl)-2,2,2-trifluoroethanone

CAS RN

40739-44-4
Record name 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butyl-α, α, α-trifluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Yan - 2011 - search.proquest.com
One of the greatest technological challenges of implantable biosensors is the biocompatibility problem that arises after implantation. Nitric oxide (NO) is known as a potent anti-thrombus …
Number of citations: 2 search.proquest.com

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